MAO-A Inhibitory Potency of 5-Phenylisatin vs. Isatin Parent Scaffold
5-Phenylisatin exhibits potent inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 of 562 nM, representing a substantial potency enhancement over unsubstituted isatin. While isatin is documented as an endogenous MAO inhibitor with selectivity for MAO-B over MAO-A, the C5-phenyl substitution confers a marked increase in MAO-A inhibitory activity. The study systematically evaluated multiple C5- and C6-substituted isatin analogs, identifying 5-phenylisatin as the most potent MAO-A inhibitor within the series [1].
| Evidence Dimension | MAO-A inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 562 nM |
| Comparator Or Baseline | Isatin (unsubstituted parent): documented as MAO-B selective with lower MAO-A affinity |
| Quantified Difference | 5-Phenylisatin identified as the most potent MAO-A inhibitor in the series; other C5/C6-substituted analogs (except 5-phenylisatin) showed MAO-B selectivity |
| Conditions | Recombinant human MAO-A enzyme assay |
Why This Matters
Researchers requiring MAO-A inhibitory activity must select 5-phenylisatin specifically, as other isatin analogs in the series exhibit MAO-B selectivity, representing a fundamental divergence in pharmacological targeting.
- [1] Manley-King CI, Bergh JJ, Petzer JP. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorg Med Chem. 2011;19(1):261-274. doi:10.1016/j.bmc.2010.11.028 View Source
